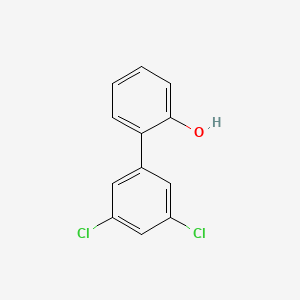
3-(3-Carbamoyl-4-chlorophenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Carbamoyl-4-chlorophenyl)phenol, also known as 3-chloro-4-hydroxybenzamide, is an aromatic amide compound with a molecular weight of 235.55 g/mol. It is a white crystalline solid that is soluble in water and has a melting point of 121-123 °C. This compound has a wide range of applications in the chemical industry, ranging from synthesis of pharmaceuticals to the production of dyes and pigments. It is also used in the manufacturing of pesticides, herbicides and fungicides. Additionally, 3-(3-Carbamoyl-4-chlorophenyl)phenol has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease.
科学研究应用
3-(3-Carbamoyl-4-chlorophenyl)phenol has been studied extensively in recent years due to its potential applications in various scientific fields. One of the most promising areas of research is its potential use in the treatment of cancer. Studies have shown that 3-(3-Carbamoyl-4-chlorophenyl)phenol has the ability to inhibit the growth of cancer cells, as well as induce apoptosis (programmed cell death). Additionally, this compound has been studied for its potential use in the treatment of Alzheimer’s disease. Studies have shown that 3-(3-Carbamoyl-4-chlorophenyl)phenol has the ability to reduce the formation of amyloid plaques, which are believed to be responsible for the development of this disease.
作用机制
The exact mechanism of action of 3-(3-Carbamoyl-4-chlorophenyl)phenol is not yet fully understood. However, studies have suggested that this compound has the ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammation process. Additionally, this compound has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
3-(3-Carbamoyl-4-chlorophenyl)phenol has been studied for its potential biochemical and physiological effects. Studies have shown that this compound has the ability to reduce inflammation and oxidative stress, as well as inhibit the activity of certain enzymes involved in the inflammatory process. Additionally, this compound has been studied for its potential to reduce the growth of cancer cells and induce apoptosis.
实验室实验的优点和局限性
3-(3-Carbamoyl-4-chlorophenyl)phenol has several advantages when used in laboratory experiments. This compound is relatively inexpensive, easy to obtain, and can be synthesized using a variety of methods. Additionally, this compound has a wide range of applications in the chemical industry, making it a useful tool for researchers. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in organic solvents, which can make it difficult to use in certain types of experiments. Additionally, this compound can be toxic in high doses and should be handled with care.
未来方向
The potential applications of 3-(3-Carbamoyl-4-chlorophenyl)phenol are vast and there are many potential future directions for research. One potential area of research is the development of new methods for synthesizing this compound, which could lead to more efficient and cost-effective production processes. Additionally, further research into the biochemical and physiological effects of this compound could lead to new treatments for a variety of diseases, such as cancer and Alzheimer’s disease. Additionally, research into the potential applications of this compound in the chemical industry could lead to new products and processes. Finally, further research into the mechanism of action of this compound could lead to a better understanding of its effects and potential uses.
合成方法
3-(3-Carbamoyl-4-chlorophenyl)phenol can be synthesized using a variety of methods, including the reaction of 4-chlorophenol with urea in the presence of an acid catalyst. This method involves the condensation of 4-chlorophenol with urea in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to form a mixture of 3-(3-carbamoyl-4-chlorophenyl)phenol and 4-chloro-3-hydroxybenzamide. The reaction is typically conducted at room temperature and can be completed in a few hours.
属性
IUPAC Name |
2-chloro-5-(3-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-12-5-4-9(7-11(12)13(15)17)8-2-1-3-10(16)6-8/h1-7,16H,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEFMYHRQUCJHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683592 |
Source


|
| Record name | 4-Chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261944-18-6 |
Source


|
| Record name | 4-Chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370415.png)
![3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370416.png)


![3-[3-(N-Ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370430.png)





